
JNJ-40068782
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-40068782 involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of the pyridine core.
- Introduction of the cyano group.
- Cyclopropylmethylation.
- Piperidine ring formation.
- Final coupling to form the target compound.
Each step requires specific reaction conditions, such as controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
化学反応の分析
Reaction Kinetics and Mechanism
Kinetic studies revealed non-classical binding behavior:
-
First-order kinetics : Observed in alkylation reactions involving chloropyrrolidine intermediates, suggesting a slow-forming azetidinium ion (e.g., 19 ) as the active species .
-
Mechanistic pathway :
Table 2: Kinetic Parameters for Azetidinium Formation
Molecular Interactions and Mutagenesis
Critical residues for JNJ-40068782 binding were identified via point mutations:
-
Key residues : F643, L732, and W773 in transmembrane domains (TM3, TM4, TM6) strongly influence binding affinity .
-
Mutation effects :
Table 3: Impact of Mutations on Binding Affinity
Mutation | Position | Effect on K<sub>D</sub> | Domain |
---|---|---|---|
F643A | TM3 | >90% reduction | |
L732V | TM4 | 70% reduction | |
W773A | TM6 | No detectable binding |
Pharmacological Implications
This compound’s optimized binding profile enables:
-
Enhanced selectivity : Minimal off-target interactions with 5-HT<sub>2A</sub> or dopamine receptors .
-
Therapeutic potential : Demonstrated efficacy in preclinical models of neuropsychiatric disorders via mGlu2 potentiation .
This compound exemplifies the integration of kinetic modeling and mutagenesis in rational drug design, yielding a potent and selective mGlu2 modulator with well-characterized reaction pathways.
科学的研究の応用
Pharmacological Characterization
Mechanism of Action
JNJ-40068782 operates by enhancing the activity of the mGlu2 receptor, which plays a critical role in modulating neurotransmitter release and synaptic plasticity. The compound has been shown to produce a leftward shift in the glutamate concentration-effect curve, indicating its ability to potentiate glutamate signaling at lower concentrations. The effective concentration (EC50) for this potentiation is approximately 143 nM, demonstrating its potency as a modulator .
Binding Affinity
In studies involving radiolabeled this compound, the compound exhibited a dissociation constant (KD) of around 10 nM for human recombinant mGlu2 receptors. This suggests high specificity and affinity for its target, which is essential for minimizing off-target effects in therapeutic applications .
Therapeutic Potential
Psychiatric Disorders
Research indicates that this compound may hold promise for treating psychiatric disorders characterized by impaired glutamate signaling, such as schizophrenia. In preclinical models, the compound has been shown to reverse hyperlocomotion induced by phencyclidine (PCP), a model for psychosis, with an effective dose (ED50) of 5.7 mg/kg when administered subcutaneously . Its ability to modulate sleep patterns—specifically reducing rapid eye movement sleep—also suggests potential applications in sleep disorders linked to psychiatric conditions .
Neurological Applications
The modulation of mGlu2 receptors by this compound could be beneficial in other neurological conditions where glutamate dysregulation is implicated, such as anxiety disorders and depression. The pharmacological profile of this compound supports further exploration into its effects on mood regulation and anxiety-related behaviors in animal models .
Case Studies and Research Findings
Several studies have documented the effects of this compound on various biological systems:
- Sleep-Wake Regulation : In rodent models, this compound was found to decrease rapid eye movement sleep while promoting deep sleep, indicating its potential utility in managing sleep disorders .
- Behavioral Studies : In behavioral assays, the compound demonstrated efficacy in reversing drug-induced hyperactivity, suggesting its utility in addressing symptoms of psychosis and other related disorders .
- Pharmacokinetics : The pharmacokinetic properties of this compound have been characterized with favorable absorption profiles and bioavailability metrics that support its potential for clinical use .
Data Summary Table
Parameter | Value |
---|---|
EC50 (Potentiation) | 143 nM |
KD (Binding Affinity) | ~10 nM |
ED50 (Reversal of Hyperlocomotion) | 5.7 mg/kg s.c. |
Sleep Effects | Decreased REM sleep |
作用機序
JNJ-40068782 exerts its effects by binding to the metabotropic glutamate type 2 receptor and enhancing its response to glutamate. This positive allosteric modulation leads to increased receptor activity, which can modulate neurotransmission and potentially alleviate symptoms of central nervous system disorders. The molecular targets and pathways involved include the glutamatergic signaling pathway and various downstream effectors .
類似化合物との比較
Similar Compounds
Biphenyl-indanone A: Another positive allosteric modulator of the metabotropic glutamate type 2 receptor.
LY487379: A compound with similar pharmacological properties targeting the same receptor.
DCG-IV: An agonist of the metabotropic glutamate type 2 receptor
Uniqueness
JNJ-40068782 is unique due to its high potency, selectivity, and systemic activity as a positive allosteric modulator of the metabotropic glutamate type 2 receptor. Its pharmacological profile makes it a valuable tool for studying the receptor’s role in central nervous system disorders and exploring potential therapeutic applications .
特性
CAS番号 |
950196-50-6 |
---|---|
分子式 |
C21H23N3O |
分子量 |
333.44 |
IUPAC名 |
1-(cyclopropylmethyl)-2-oxo-4-(4-phenylpiperidin-1-yl)-1,2-dihydropyridine-3-carbonitrile |
InChI |
InChI=1S/C21H23N3O/c22-14-19-20(10-13-24(21(19)25)15-16-6-7-16)23-11-8-18(9-12-23)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,15H2 |
InChIキー |
RVRHQHDKALSKLY-UHFFFAOYSA-N |
SMILES |
N#CC1=C(N2CCC(C3=CC=CC=C3)CC2)C=CN(CC4CC4)C1=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
JNJ-40068782; JNJ 40068782; JNJ40068782 . |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。